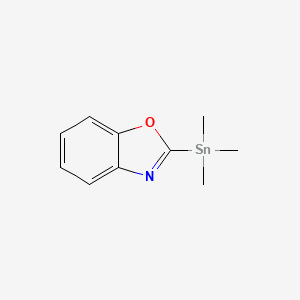
2-(Trimethylstannyl)-1,3-benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trimethylstannyl)-1,3-benzoxazole is an organometallic compound that features a benzoxazole ring substituted with a trimethylstannyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylstannyl)-1,3-benzoxazole typically involves the reaction of a benzoxazole derivative with a trimethylstannylating agent. One common method is the reaction of 2-bromo-1,3-benzoxazole with trimethylstannyl lithium in the presence of a palladium catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Trimethylstannyl)-1,3-benzoxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Stille coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides and nucleophiles like amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to prevent over-oxidation.
Coupling Reactions: Palladium catalysts are commonly used in cross-coupling reactions, with solvents like THF or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxazoles, while oxidation can produce benzoxazole oxides.
Wissenschaftliche Forschungsanwendungen
2-(Trimethylstannyl)-1,3-benzoxazole has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique properties make it useful in the development of new materials, such as polymers and nanomaterials.
Medicinal Chemistry: Research is ongoing to explore its potential as a precursor for pharmaceuticals and biologically active compounds
Wirkmechanismus
The mechanism of action of 2-(Trimethylstannyl)-1,3-benzoxazole involves its ability to participate in various chemical reactions due to the presence of the trimethylstannyl group. This group can act as a nucleophile or electrophile, depending on the reaction conditions, allowing the compound to form new bonds and undergo transformations. The molecular targets and pathways involved are primarily related to its reactivity with other chemical species .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Trimethylsilyl)-1,3-benzoxazole
- 2-(Trimethylgermyl)-1,3-benzoxazole
- 2-(Tributylstannyl)-1,3-benzoxazole
Uniqueness
2-(Trimethylstannyl)-1,3-benzoxazole is unique due to the presence of the trimethylstannyl group, which imparts distinct reactivity compared to its silicon and germanium analogs. The tin atom in the trimethylstannyl group provides different electronic and steric properties, making it more suitable for certain types of reactions, such as Stille coupling .
Eigenschaften
CAS-Nummer |
86149-23-7 |
|---|---|
Molekularformel |
C10H13NOSn |
Molekulargewicht |
281.93 g/mol |
IUPAC-Name |
1,3-benzoxazol-2-yl(trimethyl)stannane |
InChI |
InChI=1S/C7H4NO.3CH3.Sn/c1-2-4-7-6(3-1)8-5-9-7;;;;/h1-4H;3*1H3; |
InChI-Schlüssel |
LEYVVVFRQOXFGE-UHFFFAOYSA-N |
Kanonische SMILES |
C[Sn](C)(C)C1=NC2=CC=CC=C2O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-Difluoro-2,5-bis[(propan-2-yl)sulfanyl]benzene](/img/structure/B14427734.png)
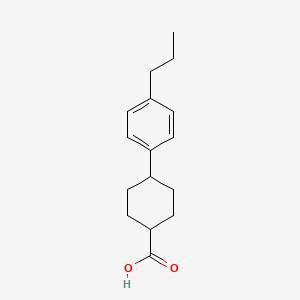
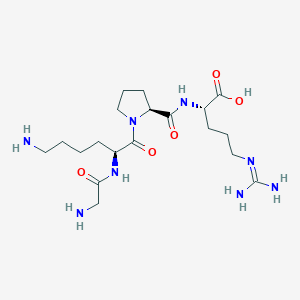
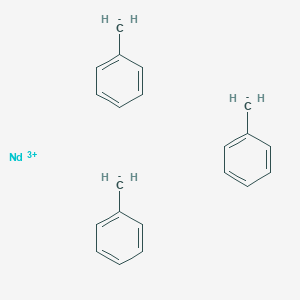
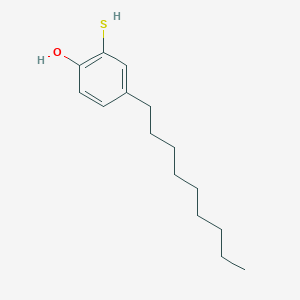
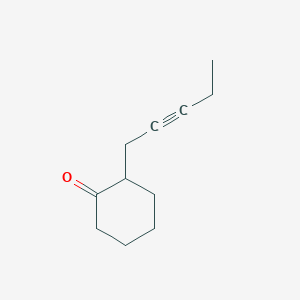
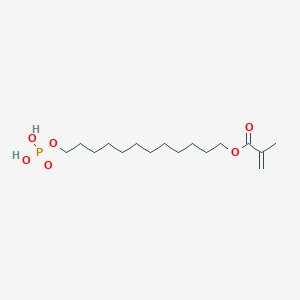
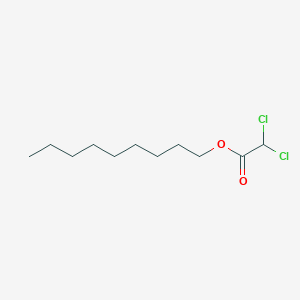
![3-[(3-Methylbut-2-en-1-yl)oxy]but-1-ene](/img/structure/B14427788.png)
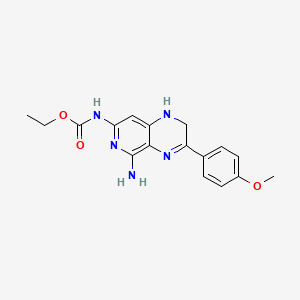
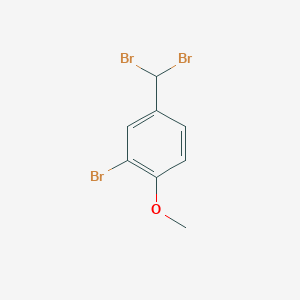
![N-[5-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1,2,4-triazol-3-yl]benzamide](/img/structure/B14427801.png)
![Propanoic acid, 3-[(1-piperidinylthioxomethyl)thio]-](/img/structure/B14427813.png)

